molecular formula C13H18N2O5 B1372191 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid CAS No. 1138444-21-9

3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid

Cat. No.: B1372191
CAS No.: 1138444-21-9
M. Wt: 282.29 g/mol
InChI Key: MRYHXTSZIJEVMH-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and a methoxy group attached to an isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid typically involves multiple steps:

    Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected amine.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a suitable methoxy donor.

    Isonicotinic acid formation: The isonicotinic acid core is synthesized through a series of reactions, including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

The major products formed from these reactions include:

  • Aldehydes or acids from oxidation.
  • Amines from reduction.
  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-{(tert-butoxy)carbonylamino}cyclopropyl)acetic acid
  • tert-Butyl esters of various organic acids

Uniqueness

3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid is unique due to its combination of a Boc-protected amine and a methoxy group on an isonicotinic acid core

Properties

IUPAC Name

3-methoxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-6-8-5-14-7-9(19-4)10(8)11(16)17/h5,7H,6H2,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYHXTSZIJEVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=C1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673873
Record name 3-{[(tert-Butoxycarbonyl)amino]methyl}-5-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-21-9
Record name 3-{[(tert-Butoxycarbonyl)amino]methyl}-5-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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